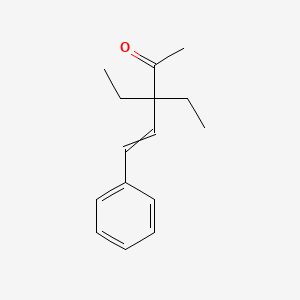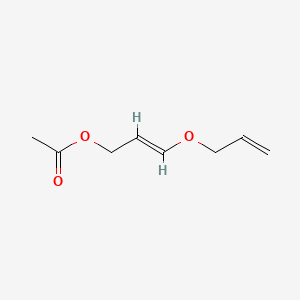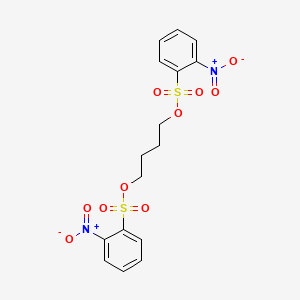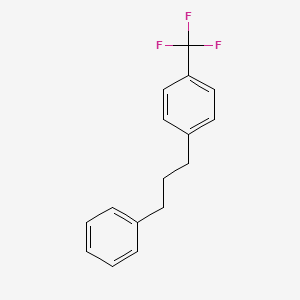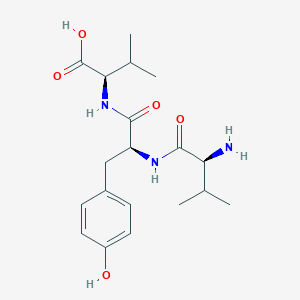
L-Valyl-L-tyrosyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-tyrosyl-D-valine is a tripeptide composed of the amino acids L-valine, L-tyrosine, and D-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-D-valine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling L-valine with L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are then removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for esters.
Final Coupling: The resulting dipeptide is then coupled with D-valine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-tyrosyl-D-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Valyl-L-tyrosyl-D-valine has several applications in scientific research:
Biochemistry: It is used as a model compound to study peptide interactions and folding.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: It can be used in the development of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Valyl-L-tyrosyl-D-valine depends on its specific application. In drug delivery, it may act by enhancing the stability and bioavailability of the drug. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: A similar tripeptide with L-valine at both ends.
L-Valyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the third amino acid.
Uniqueness
L-Valyl-L-tyrosyl-D-valine is unique due to the presence of D-valine, which can confer different stereochemical properties and potentially alter its biological activity compared to its all-L counterpart.
Propriétés
Numéro CAS |
64834-42-0 |
|---|---|
Formule moléculaire |
C19H29N3O5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16+/m0/s1 |
Clé InChI |
ZNGPROMGGGFOAA-HRCADAONSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



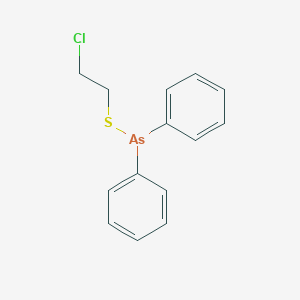
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
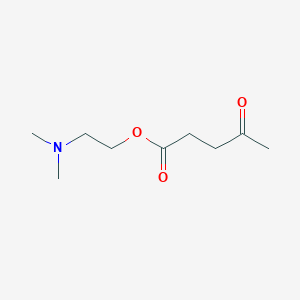
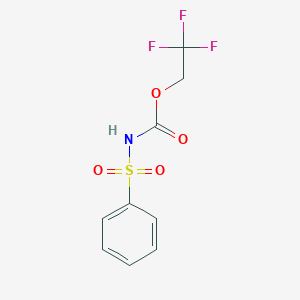
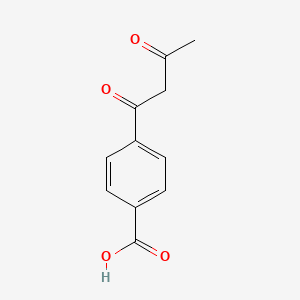
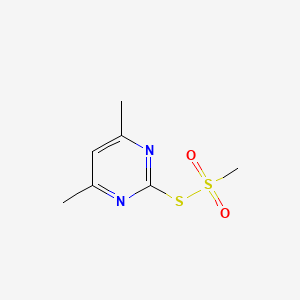

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
